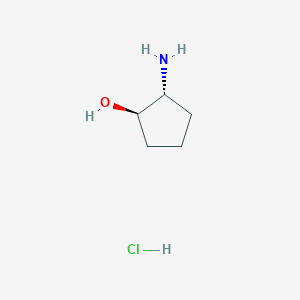

![molecular formula C19H13N9 B153669 Tris(1H-benzo[d][1,2,3]triazol-1-yl)methane CAS No. 88088-95-3](/img/structure/B153669.png)

Tris(1H-benzo[d][1,2,3]triazol-1-yl)methane

Overview

Description

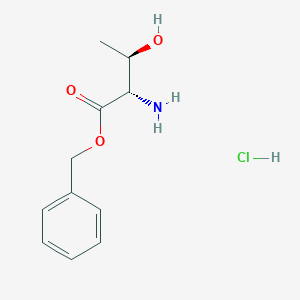

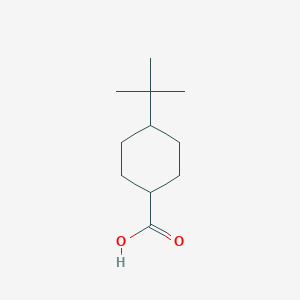

Tris(1H-benzo[d][1,2,3]triazol-1-yl)methane is a chemical compound with the CAS Number: 88088-95-3 and a molecular weight of 367.37 . It is a solid substance at room temperature .

Molecular Structure Analysis

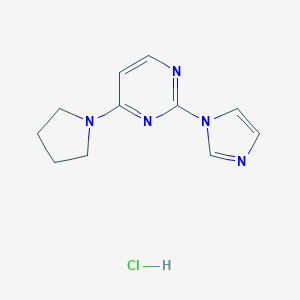

The molecular formula of Tris(1H-benzo[d][1,2,3]triazol-1-yl)methane is C19H13N9 . The InChI code is 1S/C19H13N9/c1-4-10-16-13 (7-1)20-23-26 (16)19 (27-17-11-5-2-8-14 (17)21-24-27)28-18-12-6-3-9-15 (18)22-25-28/h1-12,19H .Chemical Reactions Analysis

Tris(1H-benzo[d][1,2,3]triazol-1-yl)methane has been used as a ligand in Pd-catalysed Sonogashira coupling reactions . The tris(1,2,3-triazol-4-yl)methane framework offers a highly versatile architecture for ligand design .Physical And Chemical Properties Analysis

Tris(1H-benzo[d][1,2,3]triazol-1-yl)methane is a solid substance at room temperature with a melting point of 191-195°C . The maximum absorption wavelength in ethanol is 284 nm .Scientific Research Applications

Synthesis of Heterocyclic Compounds

Tris(1H-benzo[d][1,2,3]triazol-1-yl)methane is a versatile reagent in the synthesis of various heterocyclic compounds due to its three benzotriazole rings. These rings can act as ligands, coordinating with different metals and facilitating the formation of complex structures . This property is particularly useful in constructing pharmacologically important heterocyclic skeletons .

Medicinal Chemistry

In medicinal chemistry, this compound has been utilized to create molecules with potential biological and pharmaceutical importance. Its derivatives have shown a broad spectrum of biological properties, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .

Material Science

The compound’s derivatives have found profound applications in material sciences, particularly as corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells. The benzotriazole moiety can absorb UV rays, making it an excellent choice for protective coatings .

Catalysis

Benzotriazole derivatives, including Tris(1H-benzo[d][1,2,3]triazol-1-yl)methane, have been used as catalysts in various chemical reactions. They facilitate the formation of peptide bonds in peptide coupling and are involved in the synthesis of esters and carboxylic acid esterification .

Antioxidative Activity

This compound has been used in the synthesis of magnolamide, which exhibits antioxidative activity. The benzotriazole rings contribute to the stabilization of free radicals, thus preventing oxidative damage .

Pharmaceutical Lead Structures

The compound serves as a building block for pharmaceutical lead structures. Its ability to easily introduce nitrogen heterocycles, which are prevalent in many pharmacologically active agents, makes it invaluable in drug discovery and development .

Synthetic Auxiliary

As a synthetic auxiliary, Tris(1H-benzo[d][1,2,3]triazol-1-yl)methane aids in the introduction of benzotriazole into molecules, activating them towards numerous transformations and making it a key component in organic synthesis .

Biological Evaluation

The compound has been part of studies for biological evaluation against various cell lines. Its derivatives have been tested for cytotoxic activities, providing valuable insights into the development of new therapeutic agents .

Safety and Hazards

Tris(1H-benzo[d][1,2,3]triazol-1-yl)methane is classified under GHS07. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

Mechanism of Action

Mode of Action

It’s known that benzotriazole derivatives can act as ligands, forming complexes with various metal ions . These complexes can exhibit different properties and activities depending on the nature of the metal ion and the surrounding environment .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Action Environment

It’s known that the compound should be stored in a dry, room-temperature environment for optimal stability .

properties

IUPAC Name |

1-[bis(benzotriazol-1-yl)methyl]benzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N9/c1-4-10-16-13(7-1)20-23-26(16)19(27-17-11-5-2-8-14(17)21-24-27)28-18-12-6-3-9-15(18)22-25-28/h1-12,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VENLCXAGJRTBFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2C(N3C4=CC=CC=C4N=N3)N5C6=CC=CC=C6N=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395687 | |

| Record name | 1,1',1''-Methanetriyltris(1H-benzotriazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tris(1H-benzo[d][1,2,3]triazol-1-yl)methane | |

CAS RN |

88088-95-3 | |

| Record name | 1,1',1''-Methanetriyltris(1H-benzotriazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(1H-benzotriazol-1-yl)methane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

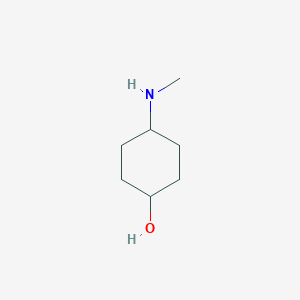

![4-[4-(Bromomethyl)phenyl]sulfonylmorpholine](/img/structure/B153590.png)